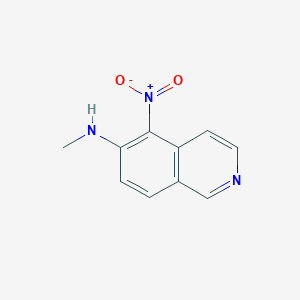

N-Methyl-5-nitro-6-isoquinolinamine

Description

Contextualizing Isoquinoline (B145761) Scaffolds in Advanced Organic Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. chemicalbook.comgoogle.com This structural motif is not merely an academic curiosity; it is a cornerstone in the architecture of a vast number of naturally occurring alkaloids and synthetically developed compounds with significant biological activities. sigmaaldrich.com The unique arrangement of atoms within the isoquinoline core imparts specific electronic and steric properties, making it an ideal template for the design of novel molecules.

The versatility of the isoquinoline scaffold allows for functionalization at multiple positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting derivatives. chemicalbook.com The development of efficient synthetic methodologies to construct and modify the isoquinoline framework remains an area of intense research, with strategies ranging from transition metal-catalyzed cross-couplings to organocatalytic and catalyst-free reactions. chemicalbook.comfrontiersin.org

Significance of Substituted Isoquinolinamines in Chemical Synthesis and Research

Among the myriad of possible isoquinoline derivatives, substituted isoquinolinamines are of particular importance. The introduction of an amino group, especially on the benzene portion of the scaffold, provides a reactive handle for further chemical transformations. This allows for the construction of more complex molecular architectures through reactions such as acylation, alkylation, and participation in cross-coupling reactions.

The presence and position of substituents on the isoquinoline ring system, including the amino group, can dramatically influence the molecule's properties. For instance, 6-aminoisoquinoline (B57696) serves as a crucial intermediate in the synthesis of various kinase inhibitors, compounds that are at the forefront of research into treatments for a range of diseases. google.com The development of scalable and efficient syntheses for such intermediates is a topic of significant industrial and academic interest. google.com

The addition of a nitro group, as seen in N-Methyl-5-nitro-6-isoquinolinamine, further modifies the electronic landscape of the molecule. Nitro groups are powerful electron-withdrawing groups, which can influence the reactivity of the entire aromatic system and the basicity of the adjacent amino group.

Research Gaps and Future Directions Pertaining to this compound

Despite the established importance of isoquinoline scaffolds and their amino-substituted derivatives, this compound itself remains a largely unexplored entity in the scientific literature. A search of chemical databases reveals its existence, confirmed by a unique CAS number, indicating it has been synthesized and identified. biomall.in However, there is a conspicuous absence of published studies detailing its synthesis, characterization, or potential applications.

This lack of information represents a significant research gap and, concurrently, a promising opportunity. The specific substitution pattern of this compound — a methylamino group at position 6 and a nitro group at position 5 — presents an intriguing combination of functional groups. The interplay between the electron-donating nature of the methylamino group and the electron-withdrawing nitro group is likely to result in unique electronic and chemical properties.

Future research should focus on several key areas:

Development of Efficient Synthetic Routes: While the compound is commercially available, the development of a robust and scalable synthesis would be the first step to enabling broader research. This could potentially be adapted from known methods for producing substituted nitroquinolines or aminoisoquinolines. google.comresearchgate.net

Thorough Physicochemical Characterization: A comprehensive study of its structural, electronic, and spectroscopic properties is needed.

Exploration of Chemical Reactivity: Investigating the reactivity of the amino and nitro groups, as well as the aromatic rings, will be crucial for understanding how this molecule can be used as a building block in further synthesis.

Investigation of Potential Applications: Drawing parallels from other nitro-substituted heterocycles and aminoisoquinolines, research could explore its potential in areas such as materials science (e.g., as a component in dyes or electronic materials) or as a scaffold in medicinal chemistry.

The table below provides some of the known identifiers for this compound. The lack of extensive experimental data underscores the nascent stage of research into this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 147293-17-2 biomall.in |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-5-nitroisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-9-3-2-7-6-12-5-4-8(7)10(9)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWXJTKVNSPTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447666 | |

| Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147293-17-2 | |

| Record name | N-Methyl-5-nitro-6-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147293-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 5 Nitro 6 Isoquinolinamine

Classical and Contemporary Approaches to the Isoquinoline (B145761) Core

The formation of the isoquinoline skeleton is the foundational step, which can then be followed by the introduction of the required substituents at specific positions.

Overview of Established Synthetic Pathways for Isoquinolinamine Synthesis

The synthesis of the 6-isoquinolinamine core can be approached through several established methods for constructing the isoquinoline ring system. These classical syntheses typically build the pyridine (B92270) portion of the heterocycle onto a pre-existing benzene (B151609) ring. Key methods include:

Pomeranz–Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal. To achieve a 6-aminoisoquinoline (B57696), the starting benzaldehyde (B42025) would need to bear an amino group (or a precursor like a nitro group) at the meta-position relative to the aldehyde.

Bischler–Napieralski Reaction: This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide, followed by dehydrogenation to form the aromatic isoquinoline. The starting phenylethylamine would require the appropriate substitution on the benzene ring.

Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. This typically produces tetrahydroisoquinolines, which require a subsequent oxidation step to yield the fully aromatic isoquinoline core.

In many synthetic routes, the amino group at the C-6 position is introduced by using a precursor molecule containing a nitro group at the corresponding position. For example, a 3-nitrobenzaldehyde (B41214) could be used in a Pomeranz-Fritsch reaction to yield 6-nitroisoquinoline. The nitro group can then be subsequently reduced to the desired 6-amino functionality using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium sulfide (B99878) (Na₂S).

Strategies for Regioselective Introduction of Nitro Functionality

The introduction of a nitro group onto the isoquinoline ring is a crucial step. Electrophilic aromatic substitution (SEAr) on the unsubstituted isoquinoline nucleus preferentially occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.org Under nitrating conditions (typically a mixture of nitric acid and sulfuric acid), substitution occurs predominantly at the C-5 and C-8 positions. quimicaorganica.orgimperial.ac.uk

For the synthesis of N-Methyl-5-nitro-6-isoquinolinamine, the nitration step is performed on the 6-aminoisoquinoline (or a protected version) precursor. The amino group (–NH₂) and its derivatives (like an N-methyl or N-acetyl group) are powerful activating groups and are ortho-, para-directors for electrophilic substitution. libretexts.orgulisboa.pt In the context of 6-aminoisoquinoline, the positions ortho to the amine are C-5 and C-7.

Position C-5: This position is activated by the amino group at C-6.

Position C-7: This position is also ortho to the C-6 amine.

Position C-8: While a site for nitration in unsubstituted isoquinoline, it is meta to the C-6 amino group and thus less favored.

The strong activating and directing effect of the amino group at C-6 overwhelmingly favors the introduction of the nitro group at the C-5 position. This regioselectivity is a key advantage in the synthetic sequence. The reaction is typically carried out using a nitrating agent under controlled temperature conditions to prevent over-nitration or side reactions.

Methods for N-Methylation on the Isoquinoline Amine

Once the 6-aminoisoquinoline scaffold is established, the final N-methylation step can be carried out. Classical methods for the N-methylation of aromatic amines often involve direct alkylation using a methylating agent.

Common reagents include:

Methyl halides: Iodomethane (CH₃I) or bromomethane (B36050) (CH₃Br) are frequently used in the presence of a weak base to neutralize the hydrogen halide byproduct. A significant challenge with this method is controlling the degree of methylation, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a quaternary ammonium (B1175870) salt.

Dimethyl sulfate: ((CH₃)₂)SO₄ is another potent methylating agent. Similar to methyl halides, it can lead to over-methylation if reaction conditions are not carefully controlled.

To improve selectivity for mono-methylation, the reaction can be performed on a substrate where the amine is first converted to a sulfonamide, followed by methylation and subsequent removal of the sulfonamide protecting group. Another strategy is reductive amination, where the amine is treated with formaldehyde (B43269) to form an imine or aminal, which is then reduced in situ with a reducing agent like sodium borohydride.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Modern synthetic chemistry offers powerful metal-catalyzed methods for forming C-N bonds and for alkylating amines with high efficiency and selectivity, providing advanced alternatives to classical approaches.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig) for Isoquinolinamine Construction

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction provides a direct route to synthesize 6-aminoisoquinoline by coupling a 6-halo-isoquinoline (e.g., 6-bromoisoquinoline) with an amine source. wikipedia.org

The general transformation is as follows:

6-Bromo-isoquinoline + Amine --(Pd catalyst, Ligand, Base)--> 6-Aminoisoquinoline

This methodology is advantageous as it avoids the need to carry a nitro group through multiple steps. A key to the reaction's success is the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. Various generations of bulky, electron-rich phosphine ligands have been developed by the Buchwald group (e.g., XPhos, SPhos) to improve reaction efficiency and scope. youtube.com Bidentate ligands like Xantphos are also highly effective. arkat-usa.orgresearchgate.net

For the synthesis of a primary amine (–NH₂), direct coupling with ammonia (B1221849) is challenging due to its tight binding to palladium. wikipedia.org Therefore, ammonia equivalents are often used, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis to reveal the primary amine. wikipedia.orgnih.gov The reaction has been successfully applied to the synthesis of various substituted isoquinolinamines and quinolinamines. arkat-usa.orgrsc.orgthieme-connect.com

| Substrate | Amine Source | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide | Cyclic Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Good to Excellent | elifesciences.org |

| 4-Alkyl-isoquinolin-3-amine | Bromobenzenes | Pd₂(dba)₃ / JohnPhos or Xantphos | Cs₂CO₃ or NaOtBu | Not Specified | 46-94 | arkat-usa.orgresearchgate.net |

| 6-Bromo-2-chloroquinoline | LiN(SiMe₃)₂ | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | High | nih.gov |

| 3-Chloro-5-isoquinolinesulfonyl chloride | Aryl/Alkyl Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Variable | thieme-connect.comcolab.ws |

Ruthenium-Catalyzed Borrowing Hydrogen Strategies for N-Alkylation

Ruthenium-catalyzed "borrowing hydrogen" (or hydrogen autotransfer) is an atom-economical and environmentally benign method for the N-alkylation of amines. This strategy uses alcohols as alkylating agents, with water being the only byproduct. For N-methylation, methanol (B129727) serves as the methyl source.

The catalytic cycle generally proceeds through three stages:

The ruthenium catalyst temporarily "borrows" hydrogen from the alcohol (methanol), oxidizing it to the corresponding aldehyde (formaldehyde).

The amine (6-aminoisoquinoline derivative) condenses with the in-situ generated aldehyde to form an imine (or aminal).

The ruthenium-hydride complex, which holds the "borrowed" hydrogen, then reduces the imine to the desired N-methylated amine and regenerates the active catalyst.

This methodology avoids the use of stoichiometric and often toxic alkylating agents like methyl halides. Several ruthenium complexes, often featuring p-cymene (B1678584) and phosphine ligands, have been shown to be effective catalysts for this transformation under relatively mild conditions.

| Catalyst System | Amine Substrate | Alcohol (Alkylating Agent) | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / dppf or DPEphos | Primary & Secondary Amines | Primary & Secondary Alcohols | 0.5 mol % catalyst | Converts primary to secondary amines and secondary to tertiary amines. | wikipedia.org |

| Ru catalyst with amino amide ligand | Primary & Secondary Amines | Simple Alcohols (as solvent) | 45-65 °C | Achieves high conversion and selectivity under mild conditions, even at room temperature. | arkat-usa.orgnih.govrsc.org |

Cobalt-Catalyzed C-H Functionalization and its Applicability to Isoquinolone/Isoquinoline Derivatives

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful, atom-economical strategy in organic synthesis. Cobalt-catalyzed reactions, in particular, offer a cost-effective and efficient means to construct isoquinoline and isoquinolone frameworks. These methods often rely on a directing group to guide the metal catalyst to a specific C-H bond for activation and subsequent annulation.

Research has demonstrated that cobalt catalysts can effectively mediate the cyclization of substrates like benzimidates with various coupling partners, such as sulfoxonium ylides, to form the isoquinoline core. researchgate.net The general mechanism involves the formation of a five-membered cobaltacycle intermediate after the catalyst coordinates to a directing group (e.g., an imine) and activates an ortho C-H bond. researchgate.net This intermediate then reacts with a coupling partner, leading to cyclization and eventual formation of the isoquinoline derivative. researchgate.net The use of inexpensive first-row transition metals like cobalt makes this an attractive alternative to methods employing precious metals like palladium or rhodium. nih.gov

For a target molecule like this compound, a cobalt-catalyzed C-H functionalization strategy could be envisioned. A plausible precursor would be a substituted benzaldehyde or benzimine derivative, where the directing group would facilitate the C-H activation needed to construct the heterocyclic ring. The nitro and amine functionalities could either be installed on the starting aromatic precursor or introduced in subsequent steps after the formation of the isoquinoline skeleton. The choice of directing group and cobalt catalyst system would be critical to ensure compatibility with the electron-withdrawing nitro group.

Table 1: Examples of Cobalt-Catalyzed Reactions for Heterocycle Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Co(II)/Mn(OAc)₃·2H₂O | Arylphosphinic acid aminoquinoline amides + Alkynes/Alkenes | ortho-functionalized P,P-diarylphosphinic acids | Demonstrates C-H functionalization feasibility on complex scaffolds. acs.org |

| Cp*Co(CO)I₂ / AgOTf | Benzimidates + Sulfoxonium ylides | Isoquinoline Derivatives | Utilizes an imine directing group for C-H activation/cyclization. researchgate.net |

| Co(NO₃)₂ hydrate | Phenylglycinol Derivatives + Alkynes | Isoquinolines | Directed C-H functionalization/annulation. |

This table is illustrative of cobalt-catalysis principles and not a direct synthesis for the target compound.

Metal-Free and Organocatalytic Synthesis of Isoquinoline Analogues

To circumvent the costs and potential toxicity associated with transition metals, metal-free and organocatalytic approaches have gained significant traction for the synthesis of N-heterocycles.

Developments in Transition Metal-Free Cyclization and Annulation Protocols

Transition-metal-free reactions offer significant advantages in terms of environmental impact and product purity. Recent developments have focused on annulation protocols that build the isoquinoline ring system without a metal catalyst. One such strategy involves the [3 + 2] annulation of N-amino(iso)quinolinium salts with acetylene (B1199291) surrogates, which proceeds through a Mannich/cyclization/aromatization sequence under mild conditions. nih.gov Another approach is the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of bases like LiN(SiMe₃)₂ and Cs₂CO₃, to yield 3-aryl isoquinolines. organic-chemistry.org

Furthermore, catalyst- and additive-free annulation reactions have been developed, such as the reaction between ynediones and (iso)quinoline N-oxides to form fused pyrrolo[2,1-a]isoquinolines. acs.org These methods are characterized by high atom economy and regioselectivity, proceeding via tandem cycloaddition and ring-opening pathways. acs.org While these examples may not directly produce this compound, the principles of metal-free cyclization are broadly applicable and could be adapted for suitably functionalized precursors.

Role of Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthesis. researchgate.net For the construction of isoquinoline scaffolds, organocatalysts can enable unique transformations under mild conditions. researchgate.net N-Heterocyclic carbenes (NHCs), for instance, are versatile organocatalysts known to promote reactions like the benzoin (B196080) condensation, which can be a key step in building complex molecular architectures. nih.govacs.org Chiral phosphoric acids have also been employed in the enantioselective Pictet-Spengler reaction to produce axially chiral tetrahydroisoquinolines, demonstrating the power of organocatalysis in controlling stereochemistry. acs.org

In the context of synthesizing this compound, an organocatalytic approach could be particularly valuable. For example, a cooperative chemoenzymatic system, which combines an alcohol dehydrogenase with a biomimetic organocatalyst, has been used to synthesize quinolines and other N-heterocycles from simple alcohols and amines. nih.gov Such a strategy could potentially be adapted to construct the isoquinoline core. An organocatalyzed domino reaction, such as an aza-Henry–hemiaminalization–oxidation sequence, has been used to synthesize dihydroisoquinolinones, which are direct precursors to isoquinolones and isoquinolines. thieme-connect.de The application of such a method would involve designing precursors where the nitro and amine substituents are already in place or are compatible with the reaction conditions.

Advanced Synthetic Design and Strategy

The efficient construction of a polysubstituted molecule like this compound requires careful planning, often involving retrosynthetic analysis and a comparison of different strategic pathways.

Retrosynthetic Analysis for Complex Isoquinoline Targets

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. organic-chemistry.orgacs.org It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known, reliable chemical reactions. organic-chemistry.orgacs.org

For this compound, several retrosynthetic disconnections are possible:

C-N Bond Disconnections: The most intuitive disconnections are the bonds connected to the nitrogen atoms. The N-methyl group can be installed via a standard methylation reaction (e.g., reductive amination or SₙAr) of a 6-amino-5-nitroisoquinoline precursor. The 6-amino group itself could be derived from the reduction of a 6-nitro group, suggesting a 5,6-dinitroisoquinoline intermediate.

Ring Disconnections (Cyclization): The isoquinoline core can be disconnected using established cyclization strategies. A Bischler-Napieralski or Pictet-Spengler type reaction are classic approaches. For a Bischler-Napieralski approach, the disconnection would lead to an N-acyl-phenylethylamine precursor. The challenge would be the synthesis of the appropriately substituted phenylethylamine containing a nitro group and a precursor to the second amine. A Pomeranz-Fritsch reaction is another possibility, which would start from a substituted benzaldehyde and an aminoacetal.

A plausible retrosynthetic pathway might start by disconnecting the N-methyl group, then reducing the 6-amino group back to a nitro group. This leads to 5,6-dinitroisoquinoline. This dinitro compound could then be synthesized by nitrating isoquinoline itself, although controlling the regiochemistry would be a significant challenge. Alternatively, the isoquinoline ring could be constructed from a pre-functionalized benzene ring, for example, from 1,2-dinitro-4,5-divinylbenzene or a related synthon, which would ensure the correct placement of the nitro groups from the outset.

Comparative Analysis of Linear versus Convergent Synthesis for this compound

When planning a multi-step synthesis, chemists must often choose between a linear and a convergent approach. chemistnotes.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages for Target Synthesis | Disadvantages for Target Synthesis |

| Linear | Step-by-step modification of a single starting material. youtube.com | Conceptually simpler to plan. | Low overall yield for long sequences; potential for regiochemical issues in later steps. scholarsresearchlibrary.com |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. fiveable.me | Higher overall yield; allows for parallel workflow; easier to purify intermediates. chemistnotes.comnih.gov | Requires more complex initial planning and synthesis of multiple fragments. |

Chemical Reactivity and Transformation Pathways of N Methyl 5 Nitro 6 Isoquinolinamine

Reactivity Governed by the Isoquinoline (B145761) Heterocycle

The isoquinoline core of N-Methyl-5-nitro-6-isoquinolinamine is a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring significantly influences the electron distribution, making the heterocycle generally less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack. The presence of the strong electron-withdrawing nitro group and the electron-donating N-methylamino group further modifies this inherent reactivity.

Electrophilic and Nucleophilic Aromatic Substitution Profiles

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution on the isoquinoline nucleus is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. iust.ac.irshahucollegelatur.org.in Any electrophilic attack would require forcing conditions. In this compound, the situation is more complex. The benzene ring portion of the isoquinoline is activated by the N-methylamino group at position 6 (an ortho, para-director) and deactivated by the nitro group at position 5 (a meta-director). scispace.com

The powerful activating effect of the amino group would likely direct incoming electrophiles to the positions ortho and para to it. However, the position para to the amino group is occupied by the fused pyridine ring. The ortho positions are C7 and C5. The C5 position is already substituted with a nitro group. Therefore, any potential electrophilic attack on the benzene ring would be directed to the C7 position. The pyridine ring is strongly deactivated by the quaternized nitrogen under acidic conditions typical for SEAr reactions, making substitution on this ring highly unlikely. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

The isoquinoline system, particularly the pyridine ring, is inherently electron-deficient and thus susceptible to nucleophilic attack. msu.edu This reactivity is dramatically enhanced by the presence of the strongly electron-withdrawing nitro group at the C5 position. nih.govmdpi.com Nucleophilic aromatic substitution typically occurs at positions ortho or para to a strong electron-withdrawing group, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgyoutube.com

In this compound, the nitro group at C5 would strongly activate the C4 and C6 positions for nucleophilic attack. The C6 position is already substituted with the N-methylamino group, which could potentially act as a leaving group under certain conditions, although it is not a conventional leaving group. The C4 position, being ortho to the nitro group, is a prime target for nucleophilic substitution. A nucleophile could attack C4, leading to the displacement of a hydride ion, or if a suitable leaving group were present at this position, it would be readily displaced. The pyridine ring is also activated to nucleophilic attack, particularly at C1. iust.ac.ir The presence of the nitro group on the adjacent benzene ring would further enhance this effect.

| Reaction Type | Predicted Reactivity | Likely Position(s) of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | Low | C7 | Activating effect of the N-methylamino group at C6, deactivating effect of the nitro group at C5 and the pyridine nitrogen. |

| Nucleophilic Aromatic Substitution | High | C4, C1 | Strong activating effect of the nitro group at C5, electron-deficient nature of the isoquinoline ring. |

Regioselectivity in C-H Activation of Substituted Isoquinolines

Modern synthetic methods often employ transition-metal-catalyzed C-H activation to functionalize heterocyclic compounds. mdpi.commdpi.com The regioselectivity of these reactions is guided by the electronic and steric properties of the substituents on the isoquinoline ring. For substituted isoquinolines, C-H activation can be directed to specific positions. nih.govnycu.edu.tw

In the case of this compound, the directing effects of the substituents would play a crucial role. The N-methylamino group could potentially direct a metal catalyst to the C7 position. However, the steric bulk of the catalyst and the electronic deactivation by the adjacent nitro group might hinder this. Alternatively, the nitrogen atom of the isoquinoline ring itself can act as a directing group, often favoring functionalization at the C8 position. The presence of the nitro group at C5 makes the C4 position electron-deficient and a potential site for certain types of C-H functionalization reactions. The interplay between these directing effects would determine the ultimate regiochemical outcome, which would need to be determined empirically.

Oxidative and Reductive Transformations of the Isoquinoline Ring

Oxidation:

The oxidation of the isoquinoline ring is generally difficult and requires vigorous conditions, often leading to ring cleavage. pharmaguideline.comyoutube.com The presence of the electron-donating N-methylamino group could make the benzene part of the ring more susceptible to oxidation, while the electron-withdrawing nitro group would make it more resistant. Oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) is known to affect only the benzene ring, whereas with 5-nitroisoquinoline (B18046), only the pyridine ring is oxidized. shahucollegelatur.org.in This suggests that in this compound, the outcome of oxidation would be highly dependent on the oxidant and reaction conditions, with potential for selective degradation of either the benzene or pyridine portion of the heterocycle.

Reduction:

The isoquinoline ring can be reduced under various conditions to yield dihydro- and tetrahydroisoquinolines. iust.ac.irpharmaguideline.com Catalytic hydrogenation is a common method. In this compound, the nitro group is also readily reducible. Therefore, controlling the selectivity of the reduction would be a key challenge. Mild reducing agents might selectively reduce the nitro group to an amino group without affecting the heterocyclic core. More forceful conditions, such as catalytic hydrogenation at higher pressures and temperatures, would likely reduce both the nitro group and the pyridine ring of the isoquinoline system. Selective reduction of the pyridine ring can sometimes be achieved using reagents like sodium cyanoborohydride in acidic media. iust.ac.ir

Transformations Involving the N-Methylamino Moiety

The N-methylamino group at the C6 position is a versatile functional handle for further molecular elaboration.

Derivatization of the Secondary Amine Functionality

The secondary amine of the N-methylamino group is nucleophilic and can undergo a variety of common derivatization reactions. uomustansiriyah.edu.iq These reactions are useful for introducing new functional groups or for building more complex molecular architectures.

Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of additional alkyl groups, although this can be challenging to control and may lead to overalkylation.

Arylation: Formation of a tertiary amine through coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination).

Reaction with isocyanates or isothiocyanates: To form ureas and thioureas, respectively.

The reactivity of the secondary amine in these transformations might be somewhat attenuated by the electron-withdrawing effect of the nitro group on the aromatic ring.

| Reagent Type | Product Class |

| Acid Chloride/Anhydride | Amide |

| Sulfonyl Chloride | Sulfonamide |

| Alkyl Halide | Tertiary Amine |

| Aryl Halide (with catalyst) | Tertiary Aryl Amine |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

Reactivity of the Nitro Group

The nitro group at the C5 position is a dominant feature of the molecule, profoundly influencing its reactivity. Its strong electron-withdrawing nature activates the isoquinoline ring towards certain reactions and is itself a site of chemical transformation.

Selective Reduction of the Nitro Group to Amino and Other Functionalities

The reduction of the nitro group in aromatic compounds is a fundamental and well-established transformation in organic synthesis. mdpi.com In the case of this compound, the selective reduction of the nitro group to an amino group is a key step, as it can dramatically alter the electronic properties of the molecule and open up pathways for further functionalization. This transformation converts the electron-withdrawing nitro group (with a Hammett constant σp = +0.78) into a strongly electron-donating amino group (σp = -0.66), significantly impacting the chemical reactivity of the isoquinoline system. nih.gov

A variety of reagents can be employed for the selective reduction of aromatic nitro compounds, and these methods are applicable to this compound. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. mdpi.com It is a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid) is a classic and effective method for nitro group reduction. mdpi.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel or Pd/C) can serve as a source of hydrogen for the reduction. nih.gov This method can sometimes offer better selectivity in the presence of other reducible functional groups.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also commonly used for the reduction of aromatic nitro groups and can be effective for substrates with sensitive functional groups. mdpi.com

The choice of reducing agent can be critical to avoid the reduction of other functionalities within the molecule or the isoquinoline ring itself. For instance, in a related dinitro-hydroxyquinoline system, sodium sulfide (B99878) (Na₂S) was used for the chemoselective reduction of one nitro group over another. nih.gov The reduction of the nitro group can also proceed through intermediate species such as nitroso and hydroxylamino derivatives. nih.gov Under certain conditions, these intermediates can be isolated. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. mdpi.com

Electron-Withdrawing Effects and Directing Influence of the Nitro Group

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. rsc.org This deactivates the aromatic ring towards electrophilic substitution reactions. In the context of this compound, the nitro group at C5 significantly reduces the electron density of the isoquinoline nucleus.

This electron deficiency makes the isoquinoline ring susceptible to nucleophilic attack. For instance, in the related compound 5-nitroisoquinoline, nucleophilic substitution of a hydrogen atom (SNH) can occur, with nucleophiles adding preferentially at positions ortho and para to the nitro group. uni-giessen.de The presence of the amino and methylamino groups at the C6 position, being electron-donating, will influence the regioselectivity of such reactions, though the strong activating effect of the nitro group for nucleophilic attack is a dominant factor.

The electron-withdrawing nature of the nitro group also increases the acidity of protons on adjacent groups. While there are no acidic protons directly on the ring that are significantly affected in this way, this effect can be relevant in derivatives.

Rearrangement and Cyclization Reactions of this compound Derivatives

The strategic placement of the nitro and amino groups in this compound and its derivatives creates opportunities for various rearrangement and cyclization reactions, leading to the formation of novel heterocyclic systems.

A key transformation that enables cyclization is the reduction of the 5-nitro group to a 5-amino group, generating a 5,6-diaminoisoquinoline derivative. This ortho-diamine functionality is a versatile precursor for the construction of fused five-membered heterocyclic rings. For example, reaction with a carboxylic acid or its derivative (such as an aldehyde, acid chloride, or orthoester) can lead to the formation of an imidazo[4,5-f]isoquinoline ring system. This type of cyclization is a common strategy for synthesizing fused imidazole (B134444) heterocycles. While specific examples starting from N-Methyl-5,6-diaminoisoquinolinamine are not prevalent in the literature, the synthesis of related benzo uni-giessen.denih.govimidazo[2,1-a]isoquinolines from ortho-diamino precursors and α-haloketones highlights a viable synthetic route. nih.gov Similarly, the synthesis of 1H-imidazo[4,5-c]quinolines from 3,4-diaminoquinolines demonstrates the general applicability of this approach. nih.gov

Under specific conditions, such as collisional activation in mass spectrometry, protonated N-alkyl-2-nitroanilines have been observed to undergo an unusual intramolecular oxidation of the alkyl chain, initiated by the nitro group. nih.gov This suggests that under certain energetic conditions, a rearrangement involving the methyl group of the N-methylamino function and the nitro group in this compound could potentially occur, though this is less likely under standard synthetic conditions.

Furthermore, rearrangements of nitroanilines in strong acidic media have been documented. rsc.org While such conditions might lead to complex product mixtures or degradation, the possibility of rearrangement of the nitro group on the isoquinoline ring under harsh acidic conditions cannot be entirely ruled out.

The formation of the 5,6-diamino derivative also opens the door to reactions with 1,2-dicarbonyl compounds to form fused pyrazine (B50134) rings, resulting in pyrazino[2,3-f]isoquinoline derivatives. The reactivity of these diamino derivatives provides a rich platform for the synthesis of a variety of complex, fused heterocyclic structures.

Mechanistic Principles Underlying Reactions of N Methyl 5 Nitro 6 Isoquinolinamine

Detailed Mechanistic Studies of Key Synthetic Transformations

Detailed investigations into the synthetic routes for isoquinoline (B145761) derivatives provide critical insights into the step-by-step processes of bond formation and cleavage.

The N-methylation of aminoisoquinolines, such as the precursor to N-Methyl-5-nitro-6-isoquinolinamine, can be efficiently achieved using methanol (B129727) as a C1 source, catalyzed by ruthenium complexes. nih.govacs.org This transformation generally proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which is both atom-economical and environmentally benign as water is the only byproduct. nih.govnih.gov

The catalytic cycle typically begins with the ruthenium catalyst dehydrogenating the methanol to form an intermediate formaldehyde (B43269). nih.gov The amine substrate then condenses with the in-situ generated formaldehyde to form an imine or aminal intermediate. Concurrently, the hydrogen atoms removed from the methanol are temporarily stored on the ruthenium center, forming a ruthenium-hydride (Ru-H) species. nih.govacs.org In the final step, this Ru-H species reduces the imine intermediate to yield the N-methylated product, thereby regenerating the active ruthenium catalyst for the next cycle. nih.gov Deuterium (B1214612) labeling studies and control experiments have provided strong evidence supporting this Ru-H mechanistic pathway. nih.govacs.org

Table 1: Key Steps in Ru-H Catalyzed N-Methylation

| Step | Description | Key Species Involved |

|---|---|---|

| 1. Dehydrogenation | The Ruthenium catalyst removes hydrogen from methanol. | Methanol, Ru-catalyst |

| 2. Condensation | The amine substrate reacts with the resulting aldehyde. | Amine, Formaldehyde |

| 3. Hydrogenation | The Ru-H species transfers hydrogen to the imine intermediate. | Imine, Ru-H species |

| 4. Regeneration | The final product is released and the catalyst is regenerated. | N-methylated amine |

The construction of the 5-nitroisoquinoline (B18046) core often involves a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is fundamental when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the synthesis of nitroisoquinolines, the annulation (ring-forming) step relies on the powerful electron-withdrawing nature of the nitro (NO₂) group. nih.govlibretexts.org

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring. The presence of a nitro group ortho or para to the site of attack is crucial as it stabilizes the resulting negatively charged intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com This intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov The formation of this complex is typically the slow, rate-determining step of the reaction and involves the dearomatization of the ring. nih.gov

Leaving Group Departure: The aromaticity of the ring is restored in the second step, which involves the expulsion of a leaving group from the same position where the nucleophilic attack occurred. masterorganicchemistry.comnih.gov

In the context of isoquinoline annulation, an intramolecular SNAr reaction can occur where the nucleophile and the aromatic ring are part of the same molecule, leading to cyclization and the formation of the fused heterocyclic system. The nitro group plays a critical role by activating the ring, making it sufficiently electrophilic for the intramolecular attack to proceed. nih.gov

Transition-metal-catalyzed C-H functionalization has become a powerful tool for creating substituted isoquinolines. rsc.orgnih.gov This strategy avoids the need for pre-functionalized starting materials and offers high regioselectivity. nih.gov Rhodium(III) catalysts are particularly effective for this purpose. acs.orgnih.govacs.org

The mechanism for directed C-H functionalization generally follows a common pathway:

Coordination: The reaction begins with the coordination of a directing group (DG) on the substrate to the metal center (e.g., Rhodium). nih.govyoutube.com For isoquinoline precursors, this could be an imine, amidine, or hydrazine (B178648) group. acs.orgnih.gov

C-H Activation/Metallation: The directing group guides the catalyst to a specific C-H bond (typically at the ortho position), which is then cleaved. This step, often a concerted metalation-deprotonation (CMD) process, forms a cyclic organometallic intermediate known as a metallacycle. youtube.comyoutube.com This is generally considered the rate-determining step.

Insertion and Reductive Elimination: The metallacycle then reacts with a coupling partner, such as an alkyne. The alkyne inserts into the metal-carbon bond, expanding the metallacycle. nih.gov The cycle concludes with reductive elimination, which forms the new C-C and/or C-N bonds of the final product and regenerates the active catalyst. acs.org

This method allows for the efficient and controlled construction of highly substituted isoquinoline skeletons under relatively mild conditions. rsc.orgnih.gov

Table 2: Comparison of Mechanistic Principles

| Mechanism | Key Catalyst/Reagent | Primary Intermediate | Bond(s) Formed |

|---|---|---|---|

| Ru-H N-Methylation | Ruthenium Complex | Ru-H Species, Imine | C-N |

| SNAr Annulation | Base, Nitro-activated ring | Meisenheimer Complex (Carbanion) | C-C, C-N |

| Directed C-H Functionalization | Rhodium(III) Complex | Rhodacycle | C-C, C-N |

Identification and Characterization of Reaction Intermediates

The transient species formed during a chemical reaction are often difficult to isolate but are key to understanding the reaction pathway.

Charged intermediates and radicals play pivotal roles in various synthetic routes to isoquinolines.

Carbanions: As discussed in the SNAr mechanism (Section 4.1.2), carbanionic intermediates are fundamental. masterorganicchemistry.com The stability of the Meisenheimer complex, a specific type of carbanion, is crucial for the success of nucleophilic aromatic substitution on nitro-activated rings. nih.gov The negative charge is delocalized onto the electron-withdrawing nitro group, which lowers the activation energy of the reaction. youtube.comlibretexts.org The stability of carbanions is influenced by inductive effects and resonance, with electronegative groups like nitro providing significant stabilization. youtube.comyoutube.com

Carbocations: While less common in the direct synthesis of the nitroisoquinoline core, carbocationic intermediates are central to classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions. numberanalytics.com For instance, in the Bischler-Napieralski reaction, the cyclization step proceeds via an electrophilic attack on the aromatic ring by a nitrilium ion, a type of carbocationic species. shahucollegelatur.org.in

Radicals: Radical-mediated pathways offer an alternative approach to isoquinoline synthesis under mild conditions. thieme-connect.com For example, a visible-light-mediated reaction can generate an N-centered iminyl radical from a dinitroaryl oxime derivative. This radical can then undergo an intramolecular cyclization onto a nearby alkyne (a 6-endo-dig cyclization) to construct the isoquinoline ring system. thieme-connect.com The study of radical anions of quinoline (B57606) and isoquinoline also provides insight into the electron distribution in these systems. rsc.org

Metal-catalyzed reactions inherently involve a series of transient organometallic intermediates that form the catalytic cycle.

In the ruthenium-catalyzed N-methylation discussed in section 4.1.1, the key transient species are the ruthenium-hydride (Ru-H) complex and the ruthenium-alkoxide formed from the initial reaction with methanol. nih.govacs.orgnih.gov These species are not typically observed directly in the reaction mixture but are inferred from kinetic studies, deuterium labeling experiments, and computational modeling. nih.gov

In rhodium-catalyzed C-H functionalization (Section 4.1.3), the crucial transient species is the cyclometalated intermediate, or rhodacycle, formed after the directed C-H activation step. acs.orgyoutube.com This five- or six-membered ring containing the rhodium atom is the central hub of the catalytic cycle. Its formation brings the reacting partners into proximity and sets the stage for the subsequent insertion and reductive elimination steps that build the final isoquinoline product. nih.govacs.org The characterization of these transient species, while challenging, is sometimes possible through spectroscopic methods under specific conditions or by designing reactions that lead to stable, isolable analogues of the proposed intermediates.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Consequently, the generation of data tables and a detailed discussion of the kinetic and thermodynamic considerations for the reaction pathways of this compound, as per the requested outline, cannot be fulfilled at this time.

While general principles of organic chemistry allow for predictions about the reactivity of this compound, a scientifically accurate and data-driven analysis as required is not possible without dedicated research on the compound. For instance, the isoquinoline ring system is known to undergo nucleophilic substitution, often at the C-1 position. The presence of an electron-withdrawing nitro group and an electron-donating N-methylamino group would be expected to influence the regioselectivity and rate of such reactions. The nitro group, in particular, can activate the ring towards nucleophilic attack.

However, without specific studies on this compound, any discussion of its reaction pathways in terms of kinetics and thermodynamics would be purely speculative and would not meet the requirement for "Detailed research findings."

Further experimental and computational studies are necessary to elucidate the mechanistic principles, including the kinetic and thermodynamic profiles, of reactions involving this compound.

Computational and Theoretical Investigations of N Methyl 5 Nitro 6 Isoquinolinamine

Electronic Structure and Reactivity Predictions via Quantum Chemistry

Quantum chemistry, particularly Density Functional Theory (DFT), serves as a cornerstone for investigating the electronic properties of molecules. These studies illuminate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics.

Application of Density Functional Theory (DFT) to Isoquinoline (B145761) Systems

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids with high accuracy and relatively low computational cost. chemeo.com For isoquinoline and its derivatives, DFT has been successfully employed to determine optimized geometries, vibrational frequencies, and various molecular properties. nih.govresearchgate.net Studies on substituted quinolines, which share a similar bicyclic heteroaromatic core, have demonstrated the utility of DFT in understanding the influence of different functional groups on the electronic environment of the ring system. rsc.org

In the case of N-Methyl-5-nitro-6-isoquinolinamine, a DFT study would typically be initiated by optimizing the molecule's three-dimensional structure to find its most stable conformation. This involves calculating the potential energy of the molecule at various atomic arrangements until a minimum is reached. The presence of the electron-donating N-methylamino group and the electron-withdrawing nitro group on the isoquinoline core introduces significant electronic perturbations that can be precisely quantified using DFT.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely involving the N-methylamino group and the isoquinoline ring. Conversely, the powerful electron-withdrawing nature of the nitro group would significantly lower the energy of the LUMO and localize it predominantly on the nitro group and the adjacent aromatic ring. This distribution of frontier orbitals suggests that the molecule could exhibit dual reactivity, with the N-methylamino group acting as a nucleophilic center and the nitro-substituted ring being susceptible to nucleophilic attack.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies for an Analogous Nitro-Substituted Aminoquinoline

| Property | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap | 3.36 |

This table presents hypothetical DFT-calculated values for a similar molecule to illustrate the concepts discussed. Actual values for this compound would require specific calculations.

Modeling Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energy changes that occur as reactants are converted into products. This is crucial for understanding reaction feasibility, kinetics, and the factors that control selectivity.

Computational Elucidation of Energy Profiles and Activation Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, computational studies could model various reactions, such as electrophilic aromatic substitution on the electron-rich ring or nucleophilic aromatic substitution on the electron-deficient ring.

For instance, the N-methylation reaction, a common transformation in medicinal chemistry, has been studied computationally for other heterocyclic systems. These studies reveal the stepwise nature of the reaction and the associated energy barriers. A similar approach could be applied to understand the formation of this compound or its subsequent reactions.

Solvation Effects in Mechanistic Simulations

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects through either explicit or implicit methods. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and widely used to simulate the bulk effect of the solvent on the solute. nih.gov

For a polar molecule like this compound, solvation would be expected to stabilize charged intermediates and transition states, potentially altering reaction pathways and activation energies compared to the gas phase. nih.gov Accurate modeling of solvation is therefore essential for obtaining realistic predictions of reaction outcomes in solution.

De Novo Design and Virtual Screening of Isoquinoline Analogues

The isoquinoline scaffold is a common feature in many biologically active compounds and natural products. Computational techniques such as de novo design and virtual screening are powerful tools for discovering new isoquinoline-based molecules with desired properties, often in the context of drug discovery.

De novo design algorithms can generate novel molecular structures from scratch, optimized to fit a specific biological target. Virtual screening, on the other hand, involves computationally docking large libraries of existing or virtual compounds into the active site of a target protein to identify potential binders.

Given the substituted isoquinoline core of this compound, this compound could serve as a starting point or a fragment in a de novo design or virtual screening campaign. For example, a library of analogues could be generated by computationally modifying the substituents on the isoquinoline ring to explore the structure-activity relationship and optimize for a particular biological activity. Studies have shown the successful application of virtual screening to libraries of quinoline (B57606) derivatives to identify potential inhibitors for various biological targets.

Advanced Research Applications and Future Perspectives of N Methyl 5 Nitro 6 Isoquinolinamine

Strategic Utilization as a Chemical Precursor and Building Block

The structure of N-Methyl-5-nitro-6-isoquinolinamine, featuring a nitro group, a primary amine, and a secondary N-methylamine on the isoquinoline (B145761) core, makes it a highly versatile chemical precursor and building block for the synthesis of more complex molecules. The distinct reactivity of each functional group allows for selective and sequential transformations, providing a pathway to a diverse array of derivatives.

The nitro group is a key functional handle. It can be readily reduced under various conditions to an amino group, creating a diaminoisoquinoline derivative. This new amino group, along with the existing one at position 6, can then be used to construct novel heterocyclic systems fused to the isoquinoline core. For instance, diamino compounds are precursors to various fused imidazole (B134444), pyrazine (B50134), or other nitrogen-containing rings.

The amino groups themselves are points for extensive derivatization. They can undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides, which can alter the compound's electronic properties and biological activity. pharmaguideline.com

Alkylation: Introduction of new alkyl groups.

Diazotization: The primary amino group can be converted into a diazonium salt, which is an exceptionally versatile intermediate. This salt can subsequently be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, or hydroxyl groups. harvard.edunih.gov

The presence of both a primary amine and a secondary N-methylamine allows for differential reactivity, enabling regioselective modifications. This strategic potential makes this compound a valuable starting material for creating libraries of complex isoquinoline derivatives for screening in drug discovery and materials science applications. harvard.edursc.org

Development of New Synthetic Methodologies Inspired by its Structure

The synthesis of substituted isoquinolines like this compound relies on a rich history of named reactions and is spurred by the continuous development of modern synthetic methods. numberanalytics.com The arrangement of substituents on this target molecule—on the benzo part of the heterocycle—is typically achieved by starting with an appropriately substituted benzene (B151609) derivative.

Classic methods for constructing the isoquinoline core remain fundamental in organic chemistry. numberanalytics.comquimicaorganica.org These include:

Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a dehydrating agent, typically yielding a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. pharmaguideline.comquimicaorganica.org

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org This is particularly useful for synthesizing isoquinoline alkaloids and related natural products. thieme-connect.de

Pomeranz-Fritsch Reaction: This method uses a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal (B89532) to construct the isoquinoline ring system, typically under strong acidic conditions. numberanalytics.comquimicaorganica.org

More recently, transition-metal-catalyzed reactions have revolutionized the synthesis of complex isoquinolines, offering greater efficiency, milder conditions, and broader substrate scope. organic-chemistry.orgresearchgate.net Palladium-, rhodium-, copper-, and ruthenium-catalyzed cross-coupling and C-H activation/annulation reactions are now at the forefront. organic-chemistry.orgchemistryviews.org These modern techniques allow for the direct coupling of various components to build the heterocyclic core with high regioselectivity, which would be essential for the controlled synthesis of a polysubstituted molecule like this compound. organic-chemistry.orgmdpi.com

| Synthesis Method | Key Precursors | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski | β-phenylethylamine, Acyl chloride | Electrophilic Aromatic Substitution (Cyclization) | High yields, mild conditions. pharmaguideline.com | Requires subsequent oxidation step. |

| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | Condensation, Cyclization | Versatile, widely used for natural products. quimicaorganica.org | Yields tetrahydroisoquinolines requiring oxidation. quimicaorganica.org |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Condensation, Cyclization | Directly forms aromatic isoquinoline. numberanalytics.com | Harsh acidic conditions can lower yields. quimicaorganica.org |

| Modern C-H Annulation | Benzamides, Alkynes/Alkenes | Transition-Metal Catalysis (e.g., Rh, Pd) | High atom economy, high regioselectivity. chemistryviews.orgmdpi.com | Often requires expensive metal catalysts. |

Principles of Green Chemistry in the Synthesis and Transformations of Isoquinolines

The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to reduce their environmental impact. The synthesis of isoquinolines is an area where these principles are being actively applied to create more sustainable processes. tandfonline.com Key strategies include the use of biodegradable solvents, recyclable catalysts, and energy-efficient reaction conditions.

Recent advancements have demonstrated the synthesis of isoquinoline derivatives using:

Biodegradable Solvents: Ethanol, a biomass-derived solvent, has been successfully used for rhodium-catalyzed C-H activation and annulation reactions to produce isoquinolones at room temperature. chemistryviews.org Polyethylene glycol (PEG-400) has also been employed as a recyclable, biodegradable solvent for ruthenium-catalyzed syntheses.

Recyclable Catalysts: A homogeneous Ru(II)/PEG-400 catalytic system has been developed for isoquinoline synthesis, which can be recovered and reused, improving the atom economy and reducing waste.

Energy Efficiency: The use of ultrasound has been shown to be an effective green energy source for promoting the synthesis of isoquinolin-1(2H)-one derivatives, enabling rapid reactions in a single pot. researchgate.net

Avoidance of Hazardous Reagents: Methodologies are being developed that avoid stoichiometric external oxidants or pre-activated halogenated substrates, which are common in traditional syntheses. chemistryviews.org

These green approaches are not only environmentally friendly but often provide higher yields and simpler purification procedures, making them attractive for the large-scale production of isoquinoline-based compounds. tandfonline.com

| Green Chemistry Approach | Example | Principle(s) Demonstrated | Reference |

|---|---|---|---|

| Use of Biodegradable Solvent | Rh(III)-catalyzed synthesis of isoquinolones in ethanol. | Safer solvents, renewable feedstocks. | chemistryviews.org |

| Recyclable Catalytic System | Ru(II)/PEG-400 catalyzed C-H/N-N bond activation. | Catalysis, waste prevention, safer solvents. | |

| Solvent-Free Reaction | Three-component synthesis of isoquinazoline derivatives at room temperature. | Waste prevention, energy efficiency. | tandfonline.com |

| Use of Green Energy | Ultrasound-assisted Cu-catalyzed α-arylation of ketones. | Energy efficiency, process intensification. | researchgate.net |

Integration with Automated Synthesis and High-Throughput Experimentation in Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds against biological targets. bmglabtech.comwikipedia.org The integration of automated synthesis with HTS creates a powerful platform for accelerating the discovery of new lead compounds. wikipedia.org Isoquinoline derivatives are frequently included in compound libraries for HTS due to their proven record as a "privileged structure" in medicinal chemistry. mdpi.com

Automated systems, utilizing robotics and liquid handling devices, can prepare microtiter plates with a vast array of substrates and reagents to perform parallel synthesis, generating large libraries of related compounds, such as derivatives of this compound. wikipedia.org These libraries can then be directly screened for activity.

Furthermore, high-throughput experimentation (HTE) is used not just for screening but for optimizing reaction conditions. sigmaaldrich.com For instance, microdroplet reaction platforms can rapidly screen numerous catalysts, solvents, and temperatures to find the optimal conditions for a specific isoquinoline synthesis, such as the Pomeranz-Fritsch reaction, accelerating the development of efficient synthetic routes. nih.gov This rapid optimization is crucial for quickly producing a target compound or its analogs for further study.

Emerging Research Frontiers in Nitro- and Amino-Substituted Isoquinolines

One major frontier is in oncology. Nitro-substituted indenoisoquinolines have been synthesized and identified as potent inhibitors of topoisomerase I (top1), an important target in cancer therapy. nih.gov These compounds have shown sub-micromolar cytotoxicity against various cancer cell lines, with activity comparable to the well-known top1 inhibitor camptothecin. nih.gov The electron-withdrawing nature of the nitro group appears to be a critical factor for this biological activity.

Another area of active research is the development of bioreducible drugs. Certain nitroaromatic compounds can be selectively reduced to cytotoxic species by specific enzymes that are overexpressed in hypoxic tumor cells, such as NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.gov Synthesized nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides have been evaluated as potential bioreducible substrates for NQO1, demonstrating the potential for targeted cancer therapies. nih.gov

The amino group is also a crucial pharmacophore. Aminoquinolines and their derivatives are investigated for a wide range of biological activities. rsc.org The conversion of a nitro-isoquinoline to an amino-isoquinoline can dramatically alter its function, and this transformation is a common strategy in structure-activity relationship (SAR) studies to explore the chemical space around a lead compound. nih.gov Research continues to uncover new roles for these functionalized heterocycles, from antiviral agents to inhibitors of specific protein kinases. nih.govnih.gov

| Compound Class | Research Application/Biological Activity | Key Finding | Reference |

|---|---|---|---|

| Nitro-substituted Indenoisoquinolines | Anticancer (Topoisomerase I inhibitors) | Potent top1 inhibition and cytotoxicity. | nih.gov |

| Nitro-substituted Dihydrobenzimidazo[2,1-a]isoquinoline N-oxides | Bioreducible Prodrugs (for NQO1 enzyme) | Some compounds were reduced faster by human NQO1 than the reference compound. | nih.gov |

| Aminoquinolines | General Synthetic Precursors | Synthesized via Povarov reaction for further functionalization. | rsc.org |

| Amino-isoquinoline Derivatives | Antiviral Agents | In silico and in vitro studies show promise against various viral strains. | nih.gov |

| Nitroquinoline Derivatives | Precursors for Aminoquinolines | Easily reduced to aminoquinolines under mild conditions with stannous chloride. | nih.gov |

Q & A

Q. What are the established synthetic routes for N-Methyl-5-nitro-6-isoquinolinamine, and how can reaction parameters be optimized?

Q. How can researchers confirm the structural identity of this compound?

Methodology:

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR shifts with PubChem’s deposited data. Look for methylamine proton signals at ~2.5 ppm and nitro group deshielding effects .

- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ ions with the molecular formula C₁₀H₁₀N₂O₂ (theoretical MW: 190.19 g/mol) .

- X-ray Crystallography : Cross-validate with DSSTox Substance ID DTXSID30627507 for bond angles/planarity .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound derivatives?

Methodology:

- Step 1 : Use Gaussian or ORCA for DFT calculations. Compute ΔfH°gas (enthalpy of formation) and ionization energies (IE) from NIST’s thermodynamic database .

- Step 2 : Simulate nitro group reduction pathways using BKMS_METABOLIC to predict intermediates .

- Step 3 : Validate with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies between predicted and observed reaction rates .

Example Workflow:

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HRMS) for derivatives?

Methodology:

- Scenario : NMR indicates methylamine substitution, but HRMS shows unexpected [M+16]⁺ peaks.

- Step 1 : Check for isotopic labeling (e.g., accidental deuterium incorporation from reagents like CH₂ND₃·HCl) .

- Step 2 : Re-run HRMS with collision-induced dissociation (CID) to fragment ions and identify adducts .

- Step 3 : Cross-reference with EPA DSSTox’s spectral libraries to rule out contamination .

Q. How can researchers ensure reproducibility in synthetic protocols for regulatory submissions?

Methodology:

- Step 1 : Document all variables (e.g., solvent purity, stirring rate) using FAIR data principles .

- Step 2 : Share raw spectral data via repositories like CCDC (deposition number 2051917 in ).

- Step 3 : Collaborate with regulatory bodies (e.g., EPA) to align with DSSTox’s validation criteria for toxicity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.